4-Iodo-1,5-naphthyridin-3-amine
Overview
Description
4-Iodo-1,5-naphthyridin-3-amine is a heterocyclic compound with the molecular formula C8H6IN3. It is a derivative of 1,5-naphthyridine, which is a bicyclic structure consisting of two fused pyridine rings.
Mechanism of Action
Target of Action
It’s known that 1,5-naphthyridines, the class of compounds to which 4-iodo-1,5-naphthyridin-3-amine belongs, can interact with various biological targets due to their heterocyclic nature .
Mode of Action
It’s known that alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Analysis
Biochemical Properties
4-Iodo-1,5-naphthyridin-3-amine plays a vital role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, potentially inhibiting or activating their functions. For instance, it may bind to the active sites of enzymes, altering their catalytic activities. Additionally, this compound can interact with proteins, influencing their structural conformation and stability. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate signaling pathways involved in cell proliferation, apoptosis, and differentiation. It can also impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. Furthermore, this compound may alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, this compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, altering their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound may degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to this compound may result in changes in cellular function, such as alterations in cell proliferation, apoptosis, and differentiation. Understanding these temporal effects is crucial for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as promoting cell proliferation or inhibiting apoptosis. At high doses, this compound may cause toxic or adverse effects, such as inducing cell death or disrupting normal cellular processes. Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels. Understanding these dosage effects is essential for determining the therapeutic window and potential side effects of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound may be metabolized by specific enzymes, leading to the formation of metabolites with different biological activities. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes. These interactions can result in changes in metabolite levels, influencing cellular metabolism and function. Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular processes and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. This compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells. Additionally, this compound may interact with cellular membranes, influencing its distribution within different cellular compartments. Understanding these transport and distribution mechanisms is crucial for predicting the compound’s effects on cellular function and designing effective delivery strategies .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for predicting its effects on cellular processes and designing targeted therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,5-naphthyridin-3-amine typically involves the iodination of 1,5-naphthyridin-3-amine. One common method is the reaction of 1,5-naphthyridin-3-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1,5-naphthyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Cross-Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in these reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-1,5-naphthyridin-3-amine, while a Suzuki-Miyaura coupling reaction with phenylboronic acid would produce 4-phenyl-1,5-naphthyridin-3-amine .
Scientific Research Applications
4-Iodo-1,5-naphthyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Naphthyridin-2-amine
- 6-Chloro-5-iodopyridin-2-amine
- 4-Chloro-5-iodopyridin-2-amine
Uniqueness
4-Iodo-1,5-naphthyridin-3-amine is unique due to the presence of both an iodine atom and an amino group on the naphthyridine ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-iodo-1,5-naphthyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-7-5(10)4-12-6-2-1-3-11-8(6)7/h1-4H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBCOKNQHUKGGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2N=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299366 | |
Record name | 1,5-Naphthyridin-3-amine, 4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-55-2 | |
Record name | 1,5-Naphthyridin-3-amine, 4-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Naphthyridin-3-amine, 4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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